Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole ring substituted with a chlorophenyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a cyclization process to form the pyrrole ring .
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole
- 5-(4-chlorophenyl)-3-(coumarin-3-yl)isoxazole
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Comparison: Ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group.
Properties
Molecular Formula |
C14H14ClNO2 |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-18-14(17)13-9(2)8-12(16-13)10-4-6-11(15)7-5-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
QQQDWLHAPDEQMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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